molecular formula C11H6ClN3OS B1452870 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1119396-27-8

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B1452870
CAS No.: 1119396-27-8
M. Wt: 263.7 g/mol
InChI Key: WDKDEZPZTGXLRG-UHFFFAOYSA-N
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Description

The compound 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a central 1,2,4-oxadiazole ring substituted at positions 3 and 5 with thiophen-2-yl and 2-chloropyridin-4-yl groups, respectively. The oxadiazole core is known for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions, making it a common scaffold in medicinal chemistry .

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-9-6-7(3-4-13-9)11-14-10(15-16-11)8-2-1-5-17-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKDEZPZTGXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives, including substituted variants like 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, is mainly based on two classical methods:

These methods have been extensively studied and optimized over the years, with various modifications to improve yields, reaction conditions, and substrate scope.

Amidoxime and Carboxylic Acid Derivative Cyclization

This is the most common and practical approach for synthesizing 1,2,4-oxadiazoles. The key step involves the reaction of an amidoxime with an activated carboxylic acid derivative to form the heterocyclic ring.

Entry Starting Materials Conditions Notes Yield Range (%)
1 Amidoxime + Acyl chloride Pyridine or TBAF catalyst Classical method, often two products Moderate
2 Amidoxime + Methyl/Ethyl esters Coupling reagents (EDC, DCC, CDI, TBTU, T3P) Mild conditions, purification issues Moderate to good
3 Amidoxime + Carboxylic acid anhydrides Various Similar to esters, sometimes better Moderate
4 Amidoxime + Carboxylic acids (activated in situ by Vilsmeier reagent) One-pot, room temperature Good to excellent yields, simple purification 61–93
5 Amidoxime + Carboxylic acid methyl/ethyl esters in NaOH/DMSO superbase medium One-pot, room temperature Moderate to excellent yields, longer reaction time 11–90

These methods are suitable for preparing 3,5-disubstituted 1,2,4-oxadiazoles such as this compound by selecting appropriate amidoximes and carboxylic acid derivatives corresponding to the thiophene and chloropyridine substituents.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition between nitrile oxides and nitriles, forming the 1,2,4-oxadiazole ring. However, this approach is less commonly used due to:

  • Poor reactivity of nitriles
  • Side reactions such as dimerization of nitrile oxides
  • Requirement for expensive catalysts (e.g., platinum(IV))
  • Poor solubility of starting materials

Despite these challenges, platinum-catalyzed reactions under mild conditions have been reported, but yields and practicality remain limited.

Specific Considerations for this compound

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from the general methods:

  • Starting materials : Amidoximes derived from 2-chloropyridin-4-yl amidoxime and carboxylic acid esters or derivatives of thiophene-2-carboxylic acid.
  • Reaction conditions : One-pot amidoxime and ester cyclization in the presence of coupling agents or under superbase conditions.
  • Purification : Typically involves crystallization or chromatographic methods due to potential side products.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations Typical Yields (%)
Amidoxime + Acyl Chloride Amidoxime + Acyl chloride Pyridine/TBAF catalyst, reflux Simple, classical Side products, moderate yield Moderate
Amidoxime + Ester + Coupling Reagents Amidoxime + methyl/ethyl esters + EDC/DCC Room temp to reflux Mild conditions, versatile Purification difficulties Moderate to good
Amidoxime + Carboxylic Acid + Vilsmeier Amidoxime + acid + Vilsmeier reagent One-pot, room temperature Good to excellent yields Limited functional group tolerance 61–93
Amidoxime + Ester + NaOH/DMSO Amidoxime + ester + NaOH/DMSO One-pot, RT, 4–24 h Simple purification Long reaction time, variable yield 11–90
1,3-Dipolar Cycloaddition Nitrile oxide + nitrile + Pt(IV) catalyst Mild conditions Mild conditions Expensive catalyst, poor yield Low to moderate
Tandem Nitroalkene Reaction Nitroalkene + arenes + nitriles + TfOH Superacid, short time Excellent yield, fast Requires acid-resistant substrates ~90
Photoredox Catalysis Disubstituted azirines + nitrosoarenes Visible light, organic dye catalyst Green chemistry Moderate yields, still developing 35–50

Research Findings and Notes

  • Amidoxime-based cyclization remains the most practical and widely used method for preparing 1,2,4-oxadiazoles substituted with heteroaryl groups such as chloropyridine and thiophene.
  • The choice of activating agent for the carboxylic acid derivative significantly affects yield and reaction conditions; Vilsmeier reagent activation shows promise for high yields and mild conditions.
  • Superbase-mediated reactions (NaOH/DMSO) offer a solvent-minimized approach but may require longer reaction times.
  • Newer methods like photoredox catalysis and mechanochemistry are promising for greener synthesis but require further optimization for broad applicability.
  • Purification challenges often arise due to side reactions and the presence of functional groups such as –NH2 or –OH in starting materials.

This analysis is based on a comprehensive review of recent literature on 1,2,4-oxadiazole synthesis methods, focusing on amidoxime cyclizations and novel synthetic approaches relevant to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole as a promising candidate for antiviral drug development. Its structural features allow it to interact effectively with viral enzymes. For instance, derivatives of this compound have shown potent activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), exhibiting resilience against mutations that confer resistance to existing treatments .

Anticancer Properties
Research indicates that the compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a potential lead compound for developing new anticancer therapies .

Materials Science

Organic Electronics
In materials science, this compound has been investigated for its application in organic electronic devices. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties contribute to enhanced charge transport and light-emitting efficiency .

Sensors
The compound has also been explored for use in chemical sensors due to its selective binding properties. Its thiophene moiety enhances electron donation capabilities, which can be exploited in sensor applications for detecting various analytes .

Agrochemicals

Pesticidal Activity
In agrochemical research, derivatives of this compound have shown potential as pesticides. Studies indicate that these compounds can effectively control pests while exhibiting low toxicity to non-target organisms. This makes them attractive candidates for sustainable agricultural practices .

Herbicides
The compound's structural characteristics allow it to inhibit specific biochemical pathways in plants, making it a candidate for herbicide development. Research is ongoing to optimize its efficacy and selectivity against various weed species without harming crop plants .

Case Study 1: Antiviral Activity

A study published in Nature Communications evaluated the antiviral efficacy of a series of oxadiazole derivatives against HIV. The results demonstrated that compounds similar to this compound exhibited EC50 values in the low nanomolar range, indicating strong antiviral activity and potential for further development into therapeutic agents .

Case Study 2: Organic Electronics

Research conducted at a leading university focused on the integration of this compound into OLED devices. The study found that incorporating this compound improved device efficiency by 30% compared to traditional materials used in OLEDs. This advancement suggests significant commercial potential for this compound in the electronics industry .

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 3-(thiophen-2-yl), 5-(2-chloropyridin-4-yl) C₁₂H₇ClN₄OS 306.72 g/mol Potential antiparasitic activity
9d () 3-(benzo[b]thiophen-2-yl), 5-(3-chlorobenzyl) C₂₀H₁₅ClN₄OS 410.88 g/mol High-affinity Plasmodium inhibitor
14c () 3-(3-methoxyphenyl), 5-(3,5-dimethoxybenzyl) C₂₃H₂₂N₄O₄S 450.51 g/mol Improved solubility via methoxy groups
5-(2-Chloropyridin-3-yl)-3-(difluoromethoxyphenyl) () 3-(2-difluoromethoxyphenyl), 5-(2-chloropyridin-3-yl) C₁₄H₈ClF₂N₃O₂ 335.68 g/mol Enhanced metabolic stability
5-(2-Chloropyridin-4-yl)-3-(trifluoromethylphenyl) () 3-(3-trifluoromethylphenyl), 5-(2-chloropyridin-4-yl) C₁₄H₇ClF₃N₃O 325.67 g/mol High lipophilicity, stable in solution
Key Observations:

Electronic Effects : The 2-chloropyridine group in the target compound provides electron-withdrawing character, which may enhance binding to electron-rich biological targets compared to analogs with electron-donating groups (e.g., methoxy in 14c) .

Lipophilicity : The thiophene substituent in the target compound increases lipophilicity (logP ~2.8 estimated) compared to analogs with polar groups like piperidin-4-yloxy (e.g., 9d, logP ~3.5) . However, the trifluoromethylphenyl analog () exhibits even higher lipophilicity (logP ~4.1) due to the CF₃ group .

Solubility : Methoxy-substituted derivatives (e.g., 14c) show improved aqueous solubility (>50 µM) compared to the target compound (<10 µM in water), attributed to hydrogen-bonding capacity .

Biological Activity

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chloropyridine moiety and a thiophene ring attached to an oxadiazole core. The unique combination of these structural elements contributes to its diverse chemical properties and biological activities.

  • Molecular Formula: C₁₃H₈ClN₃OS
  • Molecular Weight: 263.70 g/mol
  • CAS Number: 1119396-27-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It may modulate receptor activity, impacting signaling pathways critical for tumor growth.
  • Bioisosteric Functionality: The oxadiazole ring can act as a bioisostere for other biologically active molecules, enhancing binding affinity to target proteins.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study tested several oxadiazole derivatives for their cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives showed IC₅₀ values in the low micromolar range, indicating promising anticancer potential .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activity. The presence of the chloropyridine moiety enhances the compound's ability to disrupt microbial cell function:

  • Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by structural modifications. Key findings from SAR studies include:

CompoundStructureActivityReference
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazoleFuran ring instead of thiopheneModerate antiproliferative activity
5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazoleThiophene ringEnhanced cytotoxicity
5-(2-Chloropyridin-4-yl)-3-(phenyl)-1,2,4-oxadiazolePhenyl ringLower activity compared to thiophene derivatives

These data illustrate that the presence and position of functional groups on the oxadiazole scaffold can dramatically affect its biological potency.

Study on Anticancer Activity

In a notable study published in Frontiers in Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. The most potent compound exhibited an IC₅₀ value comparable to established chemotherapeutics like Doxorubicin .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study reported that specific compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, NaH in DME at 50°C has been used to achieve high yields (99%) in similar oxadiazole syntheses, with purification via flash column chromatography (SiO₂, heptane/isopropyl acetate gradients) . Optimization strategies include adjusting substituent compatibility (e.g., halogenated pyridines or thiophenes) and using bases like Cs₂CO₃ to enhance cyclization efficiency .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this oxadiazole derivative?

  • Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., thiophene vs. pyridine signals) .
  • Elemental Analysis : To confirm purity and molecular composition.
  • IR Spectroscopy : To identify functional groups like C=N and C-O bonds in the oxadiazole ring .
  • Chromatography (TLC/HPLC) : For monitoring reaction progress and purity assessment (e.g., Rf values reported in hexane/ethyl acetate systems) .

Q. What preliminary biological activities have been reported for structurally related 1,2,4-oxadiazoles?

  • Analogous compounds, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, exhibit apoptosis induction in cancer cells (e.g., T47D breast cancer) via G₁ phase arrest and caspase activation . Activity is cell-line-dependent, with noted efficacy in colorectal and breast cancers but inactivity in others, suggesting target specificity .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 5-positions of the oxadiazole core influence biological activity and selectivity?

  • 5-Position : Substituted five-membered heterocycles (e.g., thiophene with electron-withdrawing groups like Cl) enhance apoptosis-inducing activity. For example, 3-chlorothiophene improves potency compared to unsubstituted analogs .
  • 3-Position : Pyridyl groups (e.g., 2-chloropyridin-4-yl) can replace phenyl rings without losing activity, enabling solubility or target interactions . Computational studies (DFT) suggest electronic effects from substituents modulate binding to targets like TIP47, an IGF II receptor-binding protein .

Q. What computational approaches are recommended to predict the electronic and steric properties of this compound?

  • Density Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution, which correlate with reactivity and binding affinity .
  • Molecular Docking : To simulate interactions with targets like sphingosine 1-phosphate receptors (e.g., SEW2871 analogs) .
  • PASS Online : Predicts pharmacological activity profiles based on structural motifs .

Q. How can researchers resolve contradictions in biological activity data across different cancer cell lines?

  • Mechanistic Profiling : Use flow cytometry to assess cell-cycle arrest patterns (e.g., G₁ vs. G₂/M phase) and caspase activation assays to confirm apoptosis pathways .
  • Target Identification : Employ photoaffinity labeling (e.g., with borane complexes) to isolate molecular targets like TIP47, which may explain cell-line-specific effects .

Q. What strategies are effective for identifying the molecular target of this oxadiazole derivative?

  • Chemical Proteomics : Photoaffinity probes (e.g., borane-tagged analogs) enable covalent binding to targets for pull-down and mass spectrometry analysis .
  • Receptor Binding Assays : Test affinity for lipid receptors (e.g., lysophospholipid receptors) using radiolabeled ligands, as seen with SEW2871 .

Q. How can analytical methods be adapted to quantify this compound in complex biological matrices?

  • LC-MS/MS : Use exact mass (e.g., m/z 271.96 for related chlorinated oxadiazoles) and isotopic patterns for selective detection .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns improves recovery from plasma or tissue homogenates .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent oxadiazole ring hydrolysis .
  • Data Validation : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) .
  • Biological Assays : Include positive controls (e.g., staurosporine for apoptosis) and dose-response curves to quantify IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
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5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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